molecular formula C13H21NO4 B13509797 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers

4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers

Cat. No.: B13509797
M. Wt: 255.31 g/mol
InChI Key: INVHWYFCOQZVMR-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves the reaction of a suitable azabicyclic precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during synthetic processes and can be selectively removed under acidic conditions. This selective protection and deprotection mechanism allows for the stepwise construction of complex molecules .

Comparison with Similar Compounds

Uniqueness: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry and related fields .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

INVHWYFCOQZVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1

Origin of Product

United States

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